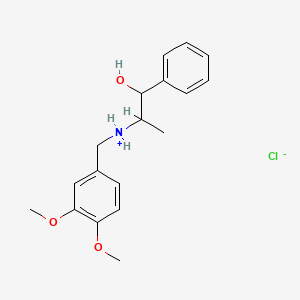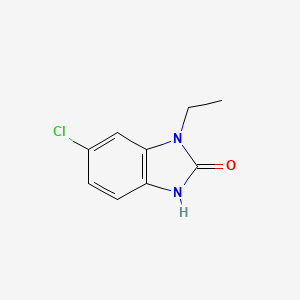
5-chloro-3-ethyl-1H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-3-ethyl-1H-benzimidazol-2-one is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The structure of this compound consists of a benzene ring fused to an imidazole ring, with a chlorine atom at the 5th position and an ethyl group at the 3rd position.
Preparation Methods
The synthesis of benzimidazole derivatives, including 5-chloro-3-ethyl-1H-benzimidazol-2-one, typically involves the condensation of o-phenylenediamine with various reagents. Common synthetic routes include:
Condensation with Formic Acid or Trimethyl Orthoformate: This method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core.
Reaction with Carbon Disulfide in Alkaline Alcoholic Solution: This method uses carbon disulfide in an alkaline alcoholic solution to produce benzimidazole derivatives.
Reaction with Aromatic or Aliphatic Aldehydes: Benzimidazole derivatives can also be synthesized by reacting o-phenylenediamine with aromatic or aliphatic aldehydes.
Reaction with Cyanogen Bromide in Acetonitrile Solution: This method involves the reaction of o-phenylenediamine with cyanogen bromide in acetonitrile solution to form benzimidazole derivatives.
Chemical Reactions Analysis
5-chloro-3-ethyl-1H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Addition: The compound can participate in addition reactions, particularly at the imidazole ring, using reagents like bromine or chlorine.
Scientific Research Applications
5-chloro-3-ethyl-1H-benzimidazol-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-chloro-3-ethyl-1H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit various enzymes and proteins, leading to its diverse pharmacological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interfere with cancer cell proliferation pathways, resulting in anticancer effects .
Comparison with Similar Compounds
5-chloro-3-ethyl-1H-benzimidazol-2-one can be compared with other benzimidazole derivatives, such as:
5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one: This compound has a piperidinyl group at the 1st position and is known for its potential therapeutic applications.
2-(substituted-phenyl) benzimidazole derivatives: These compounds have various substituents on the phenyl ring and are studied for their anticancer activities.
3-chloro-1-{5-[(2-methyl-1H-benzimidazole-1-yl)methyl)-1,3,4-thiadiazol-2yl}-4-(substituted) phenylazettidine-2-ones: These derivatives are known for their antimicrobial activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2033-31-0 |
|---|---|
Molecular Formula |
C9H9ClN2O |
Molecular Weight |
196.63 g/mol |
IUPAC Name |
5-chloro-3-ethyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C9H9ClN2O/c1-2-12-8-5-6(10)3-4-7(8)11-9(12)13/h3-5H,2H2,1H3,(H,11,13) |
InChI Key |
PQQNNUKINGANNM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)Cl)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


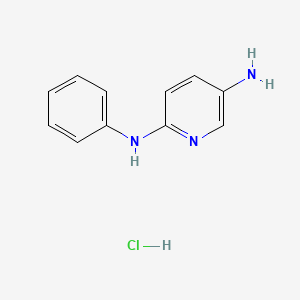
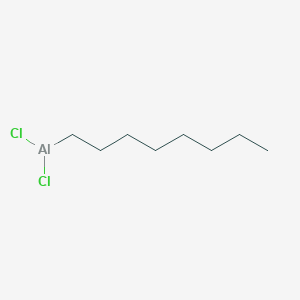
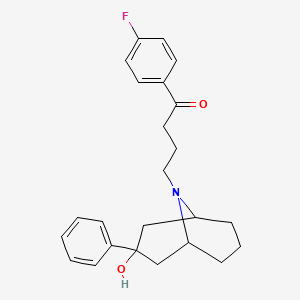
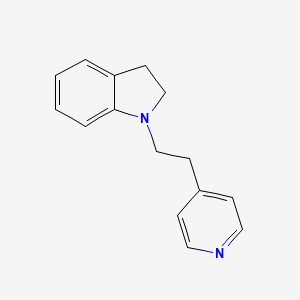
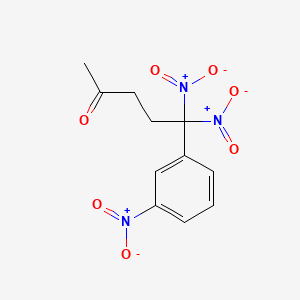
![Diethylgold bromide [Forbidden]](/img/structure/B13742450.png)
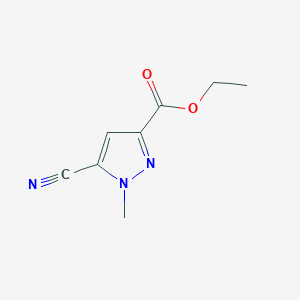

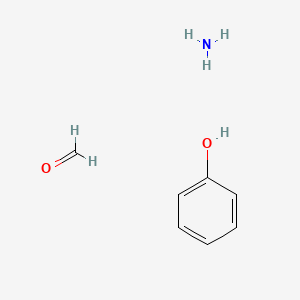

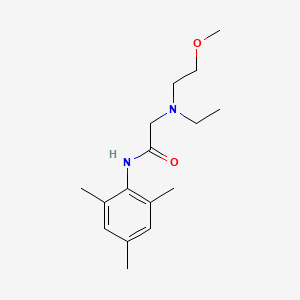
![ethyl (4R)-4-[(3R,5R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13742493.png)
![1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene](/img/structure/B13742502.png)
